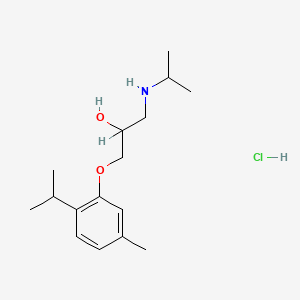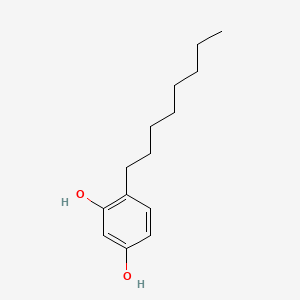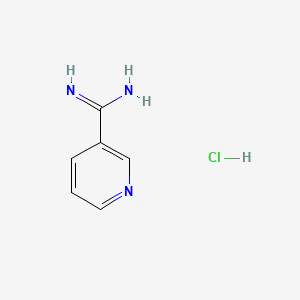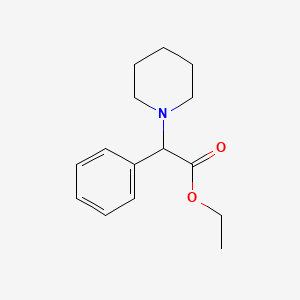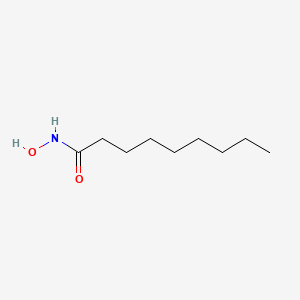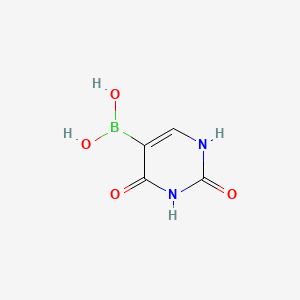
Uracil-5-boronic acid
Übersicht
Beschreibung
Uracil-5-boronic acid is a chemical compound that finds its application in probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis . It is also used as an active pharmaceutical intermediate .
Synthesis Analysis
There is a paper that describes a silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium, which leads to the synthesis of 5-arylselanyluracils . Another source mentions that Uracil-5-boronic acid (U5BA) holds a versatile role, encompassing its utilization as an inhibitor of enzymes and receptors, a substrate for enzymatic reactions, and a fundamental building block for the synthesis of innovative compounds .Molecular Structure Analysis
The molecular formula of Uracil-5-boronic acid is C4H5BN2O4 . The IUPAC name is (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid . The InChI Key is PVEJOCQTIVCDNO-UHFFFAOYSA-N .Chemical Reactions Analysis
Uracil-5-boronic acid finds its application in the probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis . It is also used as an active pharmaceutical intermediate .Physical And Chemical Properties Analysis
Uracil-5-boronic acid appears as a white to pale cream powder . It is slightly soluble in water . The assay (HPLC) is ≥94.0% .Wissenschaftliche Forschungsanwendungen
Affinity Capillary Electrophoresis
Uracil-5-boronic acid: is utilized in affinity capillary electrophoresis to probe the interactions between boronic acids and cis-diol-containing biomolecules . This application is crucial for understanding the binding dynamics and the structural analysis of biomolecules, which can lead to advancements in drug design and diagnostic assays.
Pharmaceutical Intermediates
As an active pharmaceutical intermediate , Uracil-5-boronic acid plays a significant role in the synthesis of various drugs . Its unique properties allow for the creation of boronate esters that are pivotal in the development of new medications, particularly in the field of cancer therapy where boron-containing drugs are explored for their potential use in treatments.
Sensing Applications
Boronic acids, including Uracil-5-boronic acid, are known for their utility in sensing applications . They can form complexes with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in both homogeneous assays and heterogeneous detection . This makes them valuable in environmental monitoring and clinical diagnostics.
Biological Labelling
The compound’s ability to interact with diols also allows it to be used in biological labelling . This application is essential for tracking and observing biological processes in real-time, aiding in the study of cellular functions and the development of targeted therapies .
Protein Manipulation and Modification
Uracil-5-boronic acid: can be employed in the manipulation and modification of proteins. By forming covalent bonds with specific amino acid residues, it can alter protein function or stability, which is beneficial in research areas like enzyme engineering and protein therapeutics .
Development of Therapeutics
The interaction of boronic acids with biological molecules extends to the development of therapeutics. Uracil-5-boronic acid can be a building block in creating compounds that have therapeutic potential, especially in the realm of glycobiology and carbohydrate chemistry .
Wirkmechanismus
Target of Action
Uracil-5-boronic acid (U5BA) is primarily targeted towards enzymes and receptors . It binds to the active site of these targets, effectively impeding their ability to interact with their substrates . This results in the inhibition of their activity . Moreover, U5BA exhibits an affinity for binding to DNA and RNA .
Mode of Action
The mode of action of U5BA involves its binding to the active site of enzymes and receptors . This binding event obstructs the ability of these targets to interact with their substrates, leading to the inhibition of their activity . Furthermore, U5BA can bind to DNA and RNA, thereby obstructing their transcription and translation processes .
Biochemical Pathways
U5BA exerts its modulatory effects on biochemical pathways through its multifaceted interactions . By binding to enzymes, receptors, DNA, and RNA, it can influence various biochemical pathways . .
Result of Action
The result of U5BA’s action is the inhibition of the activity of its target enzymes and receptors . This inhibition can lead to changes in the function of these targets and potentially disrupt the normal biochemical pathways in which they are involved . Additionally, by binding to DNA and RNA, U5BA can obstruct their transcription and translation processes .
Action Environment
The action environment of U5BA can influence its action, efficacy, and stability. It is known that U5BA is slightly soluble in water , which could potentially influence its distribution and action in aqueous biological environments
Safety and Hazards
Uracil-5-boronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and store away from oxidizing agents .
Eigenschaften
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJOCQTIVCDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)NC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292443 | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-5-boronic acid | |
CAS RN |
70523-22-7 | |
| Record name | 70523-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70523-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





